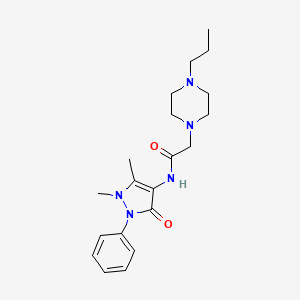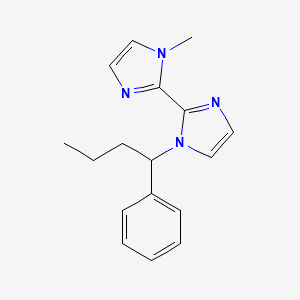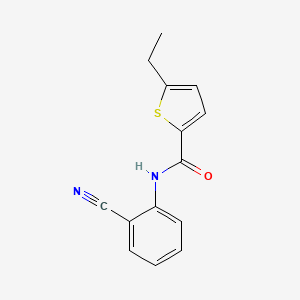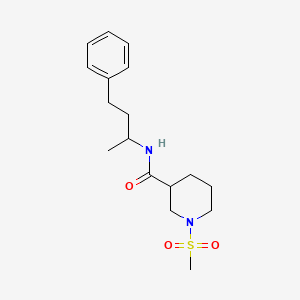
N-(4-fluorobenzyl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-3,4-dimethylbenzenesulfonamide, commonly known as FBDS, is a chemical compound that belongs to the sulfonamide class of compounds. FBDS is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of FBDS is not fully understood, but it is believed to involve the binding of FBDS to specific proteins, leading to the modulation of their activity. For example, FBDS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body. By inhibiting carbonic anhydrase, FBDS can alter the pH of the surrounding environment, leading to a wide range of biological effects.
Biochemical and Physiological Effects
FBDS has been shown to have a wide range of biochemical and physiological effects. For example, FBDS has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of the immune system. FBDS has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
FBDS has several advantages for lab experiments. It is a highly specific ligand that can be used to probe the activity of specific proteins. It is also relatively easy to synthesize and has a long shelf life. However, FBDS also has some limitations. It can be difficult to solubilize in aqueous solutions, which can limit its use in some experiments. Additionally, FBDS can be toxic at high concentrations, which can limit its use in vivo.
Orientations Futures
FBDS has many potential future directions for scientific research. One possible direction is the development of new drugs based on the structure of FBDS. FBDS has been shown to have anticancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug development. Another possible direction is the use of FBDS as a tool for the investigation of biological processes. FBDS has been used to study protein-ligand interactions, but it may also have applications in other areas of biology, such as the study of signal transduction pathways. Finally, future research could focus on the optimization of the synthesis method for FBDS, with the goal of improving the yield and purity of the compound.
Méthodes De Synthèse
FBDS can be synthesized by the reaction of 4-fluorobenzylamine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to FBDS by hydrolysis. The yield of FBDS can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
FBDS is a versatile compound that has been widely used in scientific research. It has been used as a ligand for the development of new drugs, as a probe for the study of protein-ligand interactions, and as a tool for the investigation of biological processes. FBDS has been shown to bind to various proteins, including carbonic anhydrase, aldose reductase, and protein kinase C. The binding of FBDS to these proteins can modulate their activity, leading to a wide range of biological effects.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11-3-8-15(9-12(11)2)20(18,19)17-10-13-4-6-14(16)7-5-13/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFYFDVOEHWKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[2-(benzyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409372.png)
![N-[(1-ethyl-3-piperidinyl)methyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5409380.png)
![7-acetyl-6-(3-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5409381.png)
![N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5409404.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-methoxy-N-methylpyrimidine-5-carboxamide](/img/structure/B5409418.png)
![4-butyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5409424.png)
![5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5409435.png)






![4-(4-fluorobenzyl)-3-isopropyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1,4-diazepan-5-one](/img/structure/B5409477.png)